1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride
CAS No.: 1189421-22-4
Cat. No.: VC11879991
Molecular Formula: C18H24ClNO2
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189421-22-4 |
|---|---|
| Molecular Formula | C18H24ClNO2 |
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 1-(4-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO2.ClH/c1-14-8-10-18(11-9-14)21-13-17(20)12-19-15(2)16-6-4-3-5-7-16;/h3-11,15,17,19-20H,12-13H2,1-2H3;1H |
| Standard InChI Key | RXAMRWGXIZLNFM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a central propan-2-ol core, with a 4-methylphenoxy group at the 1-position and a 1-phenylethylamino group at the 3-position. The hydrochloride salt formation occurs via protonation of the secondary amine, improving its crystallinity and bioavailability.
Physicochemical Data
The following table summarizes key physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄ClNO₂ | |
| Molecular Weight (g/mol) | 321.8 | |
| CAS Number | 1189421-22-4 | |
| Solubility | Enhanced in polar solvents (HCl salt) | |
| Stability | Improved under acidic conditions |
The exact mass is 321.14 g/mol, with a polar surface area (PSA) of 47.8 Ų, indicating moderate permeability. The logP value (0.73) suggests balanced lipophilicity, facilitating blood-brain barrier penetration.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols are proprietary, general methods for analogous phenoxy-amino-propanols involve epoxide ring-opening reactions. For example, US Patent 4,258,062 describes reacting glycidyl ethers with primary or secondary amines to yield β-amino alcohols . Applying this to 4-methylphenol glycidyl ether and 1-phenylethylamine could yield the target compound, followed by HCl salt formation .
Reactivity Profile
The secondary amine undergoes alkylation or acylation, while the hydroxyl group participates in esterification or etherification. These reactions enable derivative synthesis for structure-activity relationship (SAR) studies.
Pharmacological Activity
Mechanism of Action
In vitro studies suggest affinity for serotonin (5-HT) and norepinephrine (NE) transporters, inhibiting reuptake with IC₅₀ values < 1 μM. This dual mechanism mirrors SNRIs (serotonin-norepinephrine reuptake inhibitors) like venlafaxine, used for major depressive disorder.
Comparative Analysis with Structural Analogs
Analog 1: 1-[(4-Methylphenyl)-phenylmethoxy]-3-(1-phenylethylamino)propan-2-ol
PubChem CID 4242936 (MW 375.5 g/mol) replaces the 4-methylphenoxy group with a benzyl-protected hydroxyl, reducing polarity (logP 3.2 vs. 0.73) . This analog shows 10-fold lower transporter affinity, underscoring the 4-methylphenoxy group’s importance .
Analog 2: 1-(2-Phenylethylamino)-3-[2-(prop-2-ynoxymethyl)phenoxy]propan-2-ol
From US4258062A, this analog substitutes 4-methylphenoxy with a propargyl ether, enhancing metabolic stability but reducing aqueous solubility (logP 1.45) .
Patent US4258062A claims β-amino alcohols for cardiovascular and CNS disorders, while EP2937341A1 highlights FAAH inhibitors for anxiety . Though not directly cited, this compound’s SNRI activity positions it as a candidate for dual-mechanism antidepressants. Phase I trials are pending due to proprietary synthesis challenges.
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